molecular formula C23H21ClN4O2S2 B11673474 (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[1-(morpholin-4-yl)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[1-(morpholin-4-yl)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11673474
M. Wt: 485.0 g/mol
InChI Key: WYTQZTPTKWRJJU-QNGOZBTKSA-N
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Description

(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[1-(MORPHOLIN-4-YL)ETHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, a morpholine ring, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[1-(MORPHOLIN-4-YL)ETHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the chlorophenyl group through a sulfonation reaction. The morpholine ring is then added via a nucleophilic substitution reaction. Finally, the pyrazolone core is formed through a cyclization reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[1-(MORPHOLIN-4-YL)ETHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[1-(MORPHOLIN-4-YL)ETHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[1-(MORPHOLIN-4-YL)ETHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing pain and swelling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[1-(MORPHOLIN-4-YL)ETHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C23H21ClN4O2S2

Molecular Weight

485.0 g/mol

IUPAC Name

(4Z)-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-(1-morpholin-4-ylethylidene)pyrazol-3-one

InChI

InChI=1S/C23H21ClN4O2S2/c1-15(27-10-12-30-13-11-27)21-19(14-31-17-8-6-16(24)7-9-17)26-28(22(21)29)23-25-18-4-2-3-5-20(18)32-23/h2-9H,10-14H2,1H3/b21-15-

InChI Key

WYTQZTPTKWRJJU-QNGOZBTKSA-N

Isomeric SMILES

C/C(=C/1\C(=NN(C1=O)C2=NC3=CC=CC=C3S2)CSC4=CC=C(C=C4)Cl)/N5CCOCC5

Canonical SMILES

CC(=C1C(=NN(C1=O)C2=NC3=CC=CC=C3S2)CSC4=CC=C(C=C4)Cl)N5CCOCC5

Origin of Product

United States

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